Quantified Lipophilicity Advantage: 5-Chloro Substitution Elevates XLogP3 by 0.9 Units vs. Non-Halogenated Analog
The 5-chloro substitution in 5-chloro-1-methyl-1H-pyrazol-4-amine confers a significant increase in lipophilicity compared to its non-halogenated analog, 1-methyl-1H-pyrazol-4-amine. The target compound exhibits an XLogP3 value of 0.5, whereas the comparator lacking the chloro group has an XLogP3 of -0.4. This 0.9-unit increase corresponds to a higher predicted membrane permeability and potentially improved oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine (XLogP3 = -0.4) |
| Quantified Difference | ΔXLogP3 = +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
Higher XLogP3 indicates enhanced lipophilicity, a key parameter for optimizing membrane permeability in lead optimization; researchers procuring this compound for medicinal chemistry programs gain a quantifiable ADME advantage over the non-chlorinated analog.
- [1] PubChem. 1-Methyl-1H-pyrazol-4-amine. Compound Summary. 2025. View Source
